molecular formula C13H17BrN2O2 B13013587 Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone

Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone

Cat. No.: B13013587
M. Wt: 313.19 g/mol
InChI Key: BGCLCJMUXHBCEN-UHFFFAOYSA-N
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Description

Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.19 g/mol It is known for its unique structure, which includes a pyridine ring substituted with a bromine atom and a methoxy group, as well as an azepane ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone typically involves the reaction of 5-bromo-2-methoxypyridine with azepane in the presence of a suitable catalyst. The reaction conditions often include heating the reactants in a solvent such as methanol or ethanol, with the addition of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce hydroxylated or reduced azepane derivatives .

Scientific Research Applications

Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity.

Biological Activity

Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a seven-membered azepane ring, which is linked to a 5-bromo-2-methoxypyridine moiety. The molecular formula is C12H14BrN2O2C_{12}H_{14}BrN_{2}O_{2} with a molecular weight of approximately 284.15 g/mol. The structural components contribute to its unique reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing signaling pathways.
  • Protein Interactions : The azepane ring allows for hydrogen bonding with polar residues in proteins, while the pyridine moiety can engage in π-π interactions, enhancing binding affinity.

Biological Activity

Research indicates that azepan derivatives often exhibit a range of biological activities, including:

  • Antimicrobial Properties : Some studies suggest that compounds with similar structures display significant antimicrobial activity against various pathogens.
  • Anticancer Effects : There is emerging evidence that azepane-based compounds can induce apoptosis in cancer cells by targeting specific signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in breast cancer cells
Enzyme InhibitionInhibits lysine-specific demethylase 1

Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, azepan derivatives were tested for their ability to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. The results showed that these compounds could significantly reduce cell viability in various cancer cell lines, suggesting potential as therapeutic agents against malignancies .

Case Study: Antimicrobial Effects
Another study evaluated the antimicrobial properties of azepan derivatives against several bacterial strains. The findings highlighted that certain modifications to the azepane structure enhanced antibacterial activity, making these compounds promising candidates for developing new antibiotics .

Properties

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

IUPAC Name

azepan-1-yl-(5-bromo-2-methoxypyridin-3-yl)methanone

InChI

InChI=1S/C13H17BrN2O2/c1-18-12-11(8-10(14)9-15-12)13(17)16-6-4-2-3-5-7-16/h8-9H,2-7H2,1H3

InChI Key

BGCLCJMUXHBCEN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)Br)C(=O)N2CCCCCC2

Origin of Product

United States

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